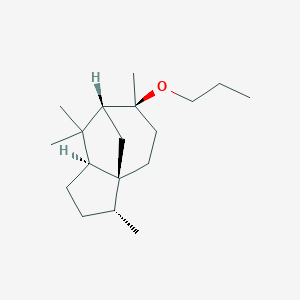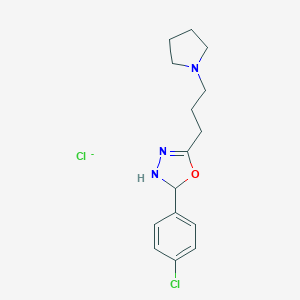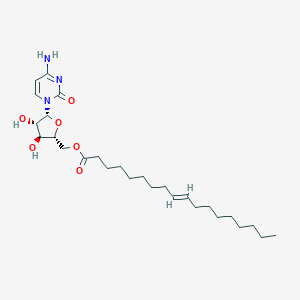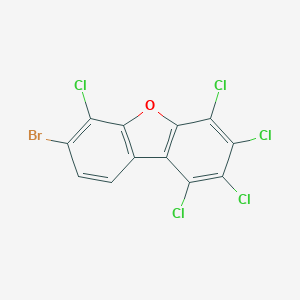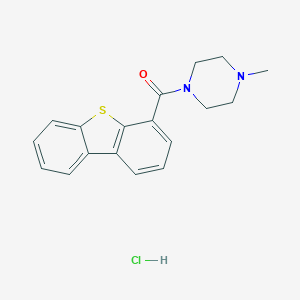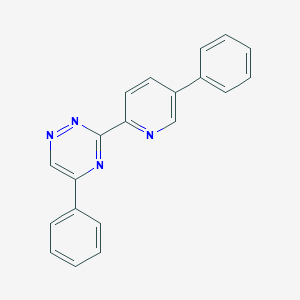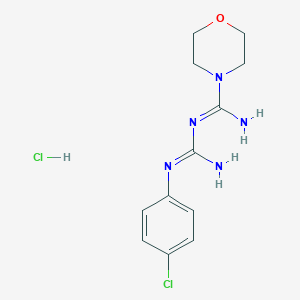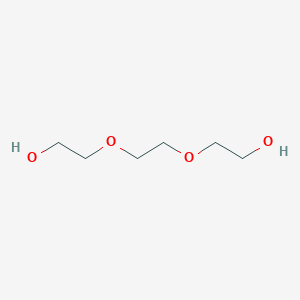
2-Iododesmethylimipramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iododesmethylimipramine is a tricyclic antidepressant that has been widely used in scientific research for its ability to selectively inhibit the uptake of norepinephrine. This compound has been studied extensively due to its potential therapeutic applications in various neuropsychiatric disorders, including depression, anxiety, and bipolar disorder.
Mécanisme D'action
The mechanism of action of 2-Iododesmethylimipramine involves the selective inhibition of the norepinephrine transporter. This compound binds to the norepinephrine transporter and prevents the reuptake of norepinephrine into presynaptic neurons, leading to an increase in the extracellular concentration of norepinephrine. This increase in norepinephrine has been shown to have various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Iododesmethylimipramine are primarily due to its ability to increase the extracellular concentration of norepinephrine. This increase in norepinephrine has been shown to have various effects on the cardiovascular system, including an increase in heart rate and blood pressure. Additionally, 2-Iododesmethylimipramine has been shown to have anxiolytic and antidepressant effects due to its ability to modulate the activity of the noradrenergic system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Iododesmethylimipramine in lab experiments is its ability to selectively inhibit the norepinephrine transporter. This allows researchers to study the effects of norepinephrine on various physiological and biochemical processes. However, one of the limitations of using 2-Iododesmethylimipramine is its potential toxicity. This compound has been shown to have toxic effects on the cardiovascular system at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 2-Iododesmethylimipramine. One area of research is the development of new compounds that can selectively inhibit the norepinephrine transporter with improved safety profiles. Additionally, 2-Iododesmethylimipramine could be used to study the role of norepinephrine in other neuropsychiatric disorders, such as schizophrenia and post-traumatic stress disorder. Finally, future research could focus on the development of new therapeutic interventions that target the noradrenergic system for the treatment of various neuropsychiatric disorders.
Méthodes De Synthèse
2-Iododesmethylimipramine can be synthesized by the iodination of desmethylimipramine using iodine monochloride in acetic acid. This method yields a high purity product with a yield of approximately 70%. The synthesis of 2-Iododesmethylimipramine is a relatively straightforward process that can be carried out in most organic chemistry laboratories.
Applications De Recherche Scientifique
2-Iododesmethylimipramine has been widely used in scientific research for its ability to selectively inhibit the uptake of norepinephrine. This compound has been used to study the role of norepinephrine in various neuropsychiatric disorders, including depression, anxiety, and bipolar disorder. Additionally, 2-Iododesmethylimipramine has been used to study the effects of norepinephrine on the cardiovascular system and to investigate the mechanisms underlying the development of hypertension.
Propriétés
Numéro CAS |
104880-94-6 |
|---|---|
Nom du produit |
2-Iododesmethylimipramine |
Formule moléculaire |
C18H21IN2 |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
3-(3-(131I)iodanyl-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H21IN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-13-16(19)9-10-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3/i19+4 |
Clé InChI |
UEXDNHDACHUMOK-OWFUXLEOSA-N |
SMILES isomérique |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)[131I] |
SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I |
SMILES canonique |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)I |
Autres numéros CAS |
104880-94-6 |
Synonymes |
2-IDMI 2-iododesmethylimipramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



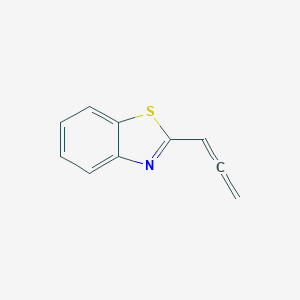
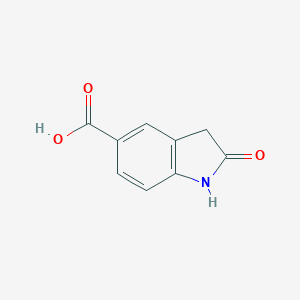
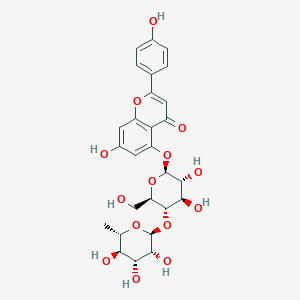
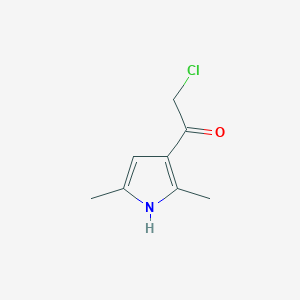
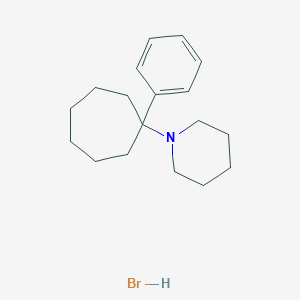
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
